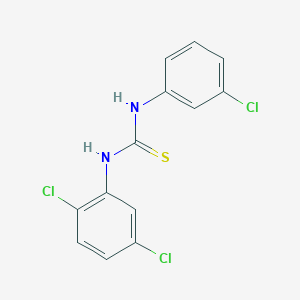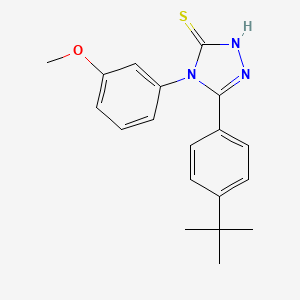![molecular formula C16H11ClN2O2 B5847340 5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]](/img/structure/B5847340.png)
5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as PFCP and is known for its unique properties that make it useful in different areas of study.
Mecanismo De Acción
The mechanism of action of PFCP is not fully understood. However, studies have shown that it can act as a chelating agent, which means it can form stable complexes with metal ions by coordinating with them through its functional groups. This property makes it useful in various applications where metal complexes are required.
Biochemical and Physiological Effects:
Studies have shown that PFCP does not have any significant biochemical or physiological effects. It is considered to be a relatively safe compound that can be handled and stored without any special precautions. However, further studies are needed to fully understand its potential effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFCP is its ability to form stable metal complexes, which makes it useful in various lab experiments. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of PFCP is its limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on PFCP. One area of interest is the development of new metal complexes using PFCP as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and other fields. Another area of interest is the study of the potential biological effects of PFCP. Further research is needed to fully understand its potential uses in medicine and other areas.
Conclusion:
In conclusion, PFCP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to form stable metal complexes makes it useful in different areas of study, and its relatively safe properties make it accessible to researchers. Further studies are needed to fully understand its potential applications and effects.
Métodos De Síntesis
The synthesis of PFCP involves the reaction of 5-phenyl-2,3-furandione with 4-chlorophenyl hydrazine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a yellow crystalline solid that is purified through recrystallization. This method has been used in various studies to obtain PFCP in high yields.
Aplicaciones Científicas De Investigación
PFCP has been extensively studied for its potential applications in different fields of research. One of the main areas of interest is its use as a ligand for metal complexes. Studies have shown that PFCP can form stable complexes with various metal ions, such as copper, nickel, and zinc. These complexes have been used in catalysis, electrochemistry, and other applications.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-5-phenylfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-19-14-10-15(21-16(14)20)11-4-2-1-3-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOMQUBLKNJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)

![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)

![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)

![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5847363.png)
